molecular formula C6H9NO2 B8520736 2-Pyrroline-2-carboxylic acid methyl ester

2-Pyrroline-2-carboxylic acid methyl ester

Cat. No. B8520736
M. Wt: 127.14 g/mol
InChI Key: CDZRRLPATGORAX-UHFFFAOYSA-N
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Patent
US08785151B2

Procedure details

Triethylamine (8.4 mL) was added to H-Pro-OMe HCl (7.512 g) in ether (27 mL) and the reaction was stirred for 2 hours. The reaction mixture was filtered, and Et2O was removed by evaporation. The residue was purified by vacuum distillation, affording 4.119 g of H-Pro-OMe as colorless oil. t-BuOCl (3.59 mL) was added dropwise to an Et2O (100 mL) solution of H-Pro-OMe (4.089 g) and the reaction was stirred at −50° C. for 1 hour. The reaction mixture was warmed to room temperature and triethylamine (4.64 mL) was added to the reaction mixture, followed by stirring for 3 days. The reaction mixture was filtered, and concentrated under reduced pressure. The residue was purified by vacuum distillation to obtain Methyl pyrroline-2-carboxylate (3647-154) as a colorless oil. ESI-MS calculated for C6H9NO2 [MH]+: 128.1; observed: 128.2. 1H NMR (400 MHz, CDCl3): 4.09 (tt, J=7.6 Hz, 2.5 Hz, 2H), 3.85 (s, 3H), 2.81 (tt, J=8.2 Hz, 2.8 Hz, 2H), 1.97 (quintet, J=8.0 Hz, 2H). 13C NMR (100 MHz, CDCl3): 168.2, 163.1, 62.5, 52.5, 35.2, 22.1. ESI-MS calculated for C5H7NO2 [MH]+: 114.1; observed: 114.2. 1H NMR (400 MHz, D2O): 3.84 (tt, J=7.4 Hz, 2.5 Hz, 2H), 2.73 (tt, J=8.2 Hz, 2.6 Hz, 2H), 1.92 (quintet, J=7.8 Hz, 2H). 13C NMR (100 MHz, D2O): 175.5, 171.8, 60.1, 35.6, 21.8ESI-MS calculated for C5H7NO2 [MH]+: 114.1; observed: 114.2. 1H NMR (400 MHz, D2O): 3.84 (tt, J=7.4 Hz, 2.5 Hz, 2H), 2.73 (tt, J=8.2 Hz, 2.6 Hz, 2H), 1.92 (quintet, J=7.8 Hz, 2H). 13C NMR (100 MHz, D2O): 175.5, 171.8, 60.1, 35.6, 21.8.
Quantity
3.59 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.089 g
Type
reactant
Reaction Step One
Quantity
4.64 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OCl)(C)(C)C.CCOCC.[NH:12]1[CH2:20][CH2:19][CH2:18][C@H:13]1[C:14]([O:16][CH3:17])=[O:15]>C(N(CC)CC)C>[NH:12]1[CH2:20][CH2:19][CH:18]=[C:13]1[C:14]([O:16][CH3:17])=[O:15]

Inputs

Step One
Name
Quantity
3.59 mL
Type
reactant
Smiles
C(C)(C)(C)OCl
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
4.089 g
Type
reactant
Smiles
N1[C@H](C(=O)OC)CCC1
Step Two
Name
Quantity
4.64 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at −50° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
by stirring for 3 days
Duration
3 d
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by vacuum distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C(=CCC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.